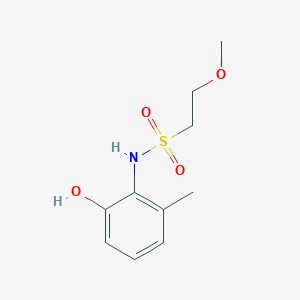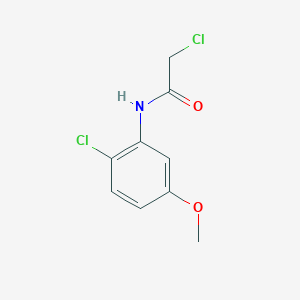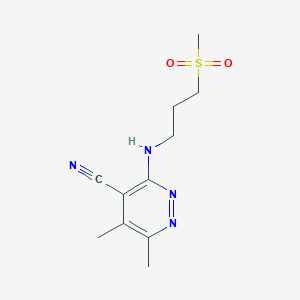
N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamide, also known as HIF-1α inhibitor, is a chemical compound that has been extensively studied for its potential in the field of cancer research. This compound has shown promising results in inhibiting the growth of cancer cells and has therefore gained significant attention in the scientific community.
Mecanismo De Acción
N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamideα inhibitor works by inhibiting the N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamideα pathway, which is activated in hypoxic conditions. In hypoxic conditions, N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamideα is stabilized and translocated to the nucleus, where it activates the expression of various genes that promote cell survival and growth. N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamideα inhibitor blocks this pathway by preventing the stabilization and translocation of N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamideα to the nucleus, thereby inhibiting the expression of genes that promote cell survival and growth.
Biochemical and Physiological Effects
N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamideα inhibitor has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit angiogenesis (the formation of new blood vessels). Additionally, N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamideα inhibitor has been found to sensitize cancer cells to chemotherapy and radiation therapy, making them more susceptible to these treatments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamideα inhibitor is its potential in cancer treatment. It has shown promising results in inhibiting the growth of cancer cells and sensitizing them to chemotherapy and radiation therapy. However, there are also some limitations to its use in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamideα inhibitor can have off-target effects, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the study of N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamideα inhibitor. One potential direction is the development of more potent and selective inhibitors that can effectively target the N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamideα pathway without causing off-target effects. Additionally, further studies are needed to determine the optimal dosage and administration of N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamideα inhibitor in cancer treatment. Finally, the potential of N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamideα inhibitor in combination therapy with other cancer treatments should also be explored.
Métodos De Síntesis
The synthesis of N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamideα inhibitor involves the reaction of 2-methoxyethanesulfonamide with 2-amino-4-methylphenol in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamideα inhibitor has been widely studied for its potential in cancer treatment. It has been found to inhibit the growth of cancer cells by blocking the hypoxia-inducible factor 1 alpha (N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamideα) pathway. This pathway is responsible for the survival and growth of cancer cells in hypoxic conditions. By inhibiting this pathway, N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamideα inhibitor can effectively prevent the growth and proliferation of cancer cells.
Propiedades
IUPAC Name |
N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4S/c1-8-4-3-5-9(12)10(8)11-16(13,14)7-6-15-2/h3-5,11-12H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZPKCNNWSUHGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)NS(=O)(=O)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-6-methylphenyl)-2-methoxyethanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid](/img/structure/B7588478.png)

![N-[(2,3-dimethylphenyl)methyl]-2-methylsulfonylethanamine](/img/structure/B7588492.png)


![N-[(1-ethylpiperidin-4-yl)methyl]quinazolin-4-amine](/img/structure/B7588513.png)
![N-[(1-ethylpiperidin-4-yl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7588515.png)

![2-[Methyl-[(2-methylfuran-3-yl)methyl]amino]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B7588525.png)
![2-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]benzoic acid](/img/structure/B7588533.png)
![1-[1,3-Benzothiazol-2-yl(methyl)amino]propan-2-ol](/img/structure/B7588543.png)
![N-[4-(cyanomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B7588565.png)
![3-[[2-(3-Methoxy-4-methylphenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588571.png)
![3-[[2-(3,4-Dichlorophenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588583.png)